Acetic acid, 2-[3,4-dihydro-3-oxo-2(1H)-quinoxalinyliden]-, ethyl ester
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Overview
Description
Acetic acid, 2-[3,4-dihydro-3-oxo-2(1H)-quinoxalinyliden]-, ethyl ester is a chemical compound that belongs to the class of quinoxaline derivatives Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-[3,4-dihydro-3-oxo-2(1H)-quinoxalinyliden]-, ethyl ester typically involves the condensation of ethyl acetoacetate with o-phenylenediamine under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinoxaline ring system. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline ring, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction of the quinoxaline ring can yield dihydroquinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions depending on the desired substitution.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex quinoxaline derivatives. It serves as a precursor in the development of new materials and catalysts .
Biology
Biologically, quinoxaline derivatives have shown potential as antimicrobial and anticancer agents. This compound is studied for its biological activity and potential therapeutic applications .
Medicine
In medicine, the compound is explored for its pharmacological properties. Quinoxaline derivatives are known to interact with various biological targets, making them candidates for drug development .
Industry
Industrially, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties .
Mechanism of Action
The mechanism of action of acetic acid, 2-[3,4-dihydro-3-oxo-2(1H)-quinoxalinyliden]-, ethyl ester involves its interaction with biological targets such as enzymes and receptors. The quinoxaline ring system can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, 2-chloro-2-[2-(4-methoxyphenyl)hydrazinylidene], ethyl ester
- 2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetic acid esters
- Cyanoacetohydrazides
Uniqueness
Compared to similar compounds, acetic acid, 2-[3,4-dihydro-3-oxo-2(1H)-quinoxalinyliden]-, ethyl ester stands out due to its unique quinoxaline ring system. This structure imparts specific chemical and biological properties that are not present in other similar compounds. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H12N2O3 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
ethyl (2E)-2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)acetate |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-11(15)7-10-12(16)14-9-6-4-3-5-8(9)13-10/h3-7,13H,2H2,1H3,(H,14,16)/b10-7+ |
InChI Key |
SARMCVBXQHWZQN-JXMROGBWSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/1\C(=O)NC2=CC=CC=C2N1 |
Canonical SMILES |
CCOC(=O)C=C1C(=O)NC2=CC=CC=C2N1 |
Origin of Product |
United States |
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